Nemiralisib

Descripción general

Descripción

Nemiralisib, also known as GSK2269557, is a small molecule under investigation for its potential use in the treatment of chronic obstructive pulmonary disease (COPD) and other respiratory diseases . It is a potent inhibitor of phosphoinositide 3-kinase δ (PI3Kδ), a key enzyme involved in the signaling pathways of immune cells .

Molecular Structure Analysis

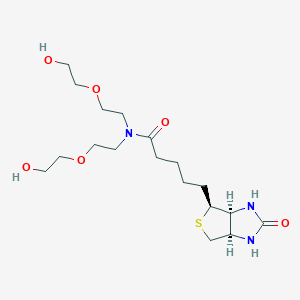

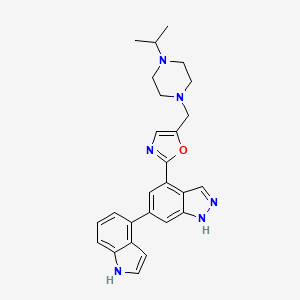

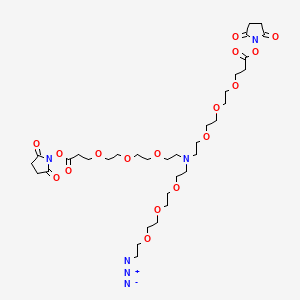

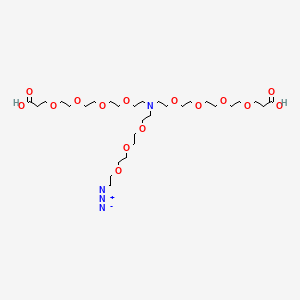

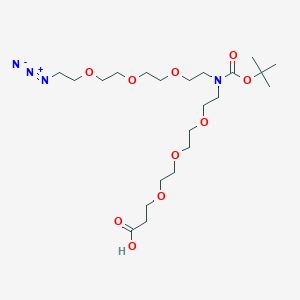

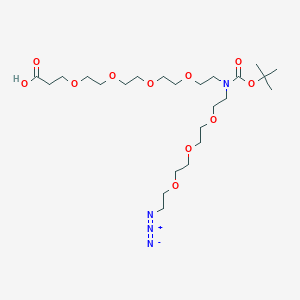

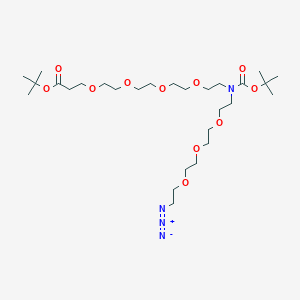

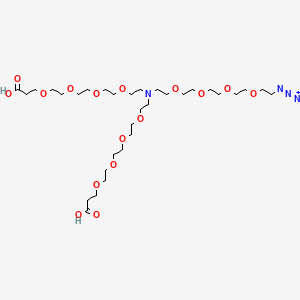

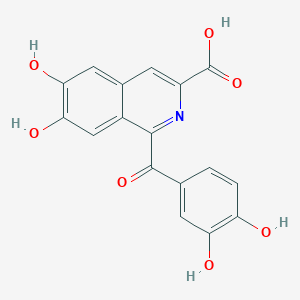

The molecular formula of Nemiralisib is C26H28N6O . It has an average mass of 440.540 Da and a monoisotopic mass of 440.232452 Da . The IUPAC name for Nemiralisib is 6-(1H-indol-4-yl)-4-(5-{[4-(propan-2-yl)piperazin-1-yl]methyl}-1,3-oxazol-2-yl)-1H-indazole .

Chemical Reactions Analysis

Nemiralisib is a substrate and a potent metabolism-dependent inhibitor of cytochrome P450 (P450) 3A4 and a P-glycoprotein (P-gp) substrate . This suggests that it may interact with other drugs metabolized by these enzymes, potentially leading to drug-drug interactions.

Physical And Chemical Properties Analysis

Nemiralisib is a small molecule with a molecular formula of C26H28N6O and a molecular weight of 440.54 . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Aplicaciones Científicas De Investigación

Physiologically Based Pharmacokinetic Modelling

Nemiralisib has been used in Physiologically Based Pharmacokinetic (PBPK) modelling . This modelling has evolved to accommodate different routes of drug administration and enables prediction of drug concentrations in tissues as well as plasma . The inhalation route of administration has proven successful in treating respiratory diseases but can also be used for rapid systemic delivery . A PBPK model was developed that predicts plasma and tissue concentrations following inhalation administration of the PI3Kδ inhibitor nemiralisib .

Pulmonary Absorption

The PBPK model of Nemiralisib includes a complete mechanistic description of pulmonary absorption . This model incorporates novel use of key parameters such as lung systemic absorption rate constants derived from human physiological lung blood flows .

Systemic Distribution

The PBPK model also includes a detailed description of systemic distribution . The model uses the specific permeability-surface area product per millilitre of tissue cell volume (SpecPStc) to predict tissue distribution .

Oral Absorption

The PBPK model of Nemiralisib also includes a detailed description of oral absorption . The availability of clinical data obtained after intravenous, oral and inhalation administration enabled validation of the model with observed data and accurate assessment of pulmonary drug absorption .

Clinical ADME and Pharmacokinetics

Nemiralisib has been used in an innovative open-label, crossover clinical study to investigate the excretion balance, pharmacokinetics, and metabolism . The study used an intravenous microtracer of 10 µg [14C]nemiralisib with a concomitant inhaled nonradiolabeled 1000 µg dose followed by an oral 800 µg dose of [14C]nemiralisib 14 days later .

Treatment of Respiratory Diseases

Nemiralisib is an inhaled phosphoinositide 3-kinase delta inhibitor being developed for respiratory diseases . The inhalation route of administration has proven successful in treating respiratory diseases .

Mecanismo De Acción

- Upon administration (inhalation or other routes), nemiralisib interacts with tissue acidic phospholipids . Its primary mode of action is inhibiting PI3Kδ.

- Downstream Effects : Inhibition of PI3Kδ reduces B-cell activation, T-cell function, and cytokine release. This modulation can be beneficial in autoimmune diseases and cancer .

- ADME Properties :

- Absorption : Following inhalation, nemiralisib is absorbed into pulmonary cells and eventually enters systemic circulation. Mucociliary transit, dissolution in mucus, and absorption contribute to its disposition .

Mode of Action

Biochemical Pathways

Pharmacokinetics

Direcciones Futuras

Propiedades

IUPAC Name |

2-[6-(1H-indol-4-yl)-1H-indazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6O/c1-17(2)32-10-8-31(9-11-32)16-19-14-28-26(33-19)22-12-18(13-25-23(22)15-29-30-25)20-4-3-5-24-21(20)6-7-27-24/h3-7,12-15,17,27H,8-11,16H2,1-2H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIDWGZGWVSZMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=C6C=CNC6=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nemiralisib | |

CAS RN |

1254036-71-9 | |

| Record name | Nemiralisib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254036719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nemiralisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16253 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-(1H-indol-4-yl)-4-(5-{[4-(1-methylethyl)-1-piperazinyl]methyl}-1,3-oxazol-2-yl)-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEMIRALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEP8JJ3OZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

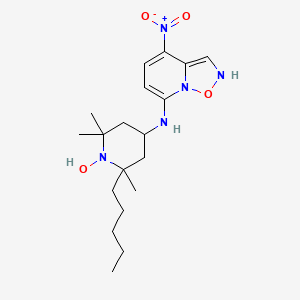

![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B609463.png)